{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
This compound is a cyclohexyl-based carbamic acid benzyl ester derivative featuring an ethyl-amino group linked to an (S)-2-amino-3-methyl-butyryl moiety. Its structure integrates a chiral center (S-configuration) and a branched amino acid side chain, which may confer stereospecific interactions in biological systems.
Properties
IUPAC Name |
benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-4-24(20(25)19(22)15(2)3)18-12-10-17(11-13-18)23-21(26)27-14-16-8-6-5-7-9-16/h5-9,15,17-19H,4,10-14,22H2,1-3H3,(H,23,26)/t17?,18?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEVWJSAAWRELA-ACBHZAAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester, also known by its CAS number 1353996-80-1, is a carbamate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits structural features that may influence its pharmacological properties, particularly in the context of protease inhibition and other therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₃₅N₃O₃
- Molecular Weight : 375.513 g/mol
- IUPAC Name : Benzyl N-{4-[(S)-2-amino-3-methylbutanamido]cyclohexyl}carbamate
Protease Inhibition
Research indicates that carbamate derivatives, including this compound, may act as inhibitors of various proteases. A notable study demonstrated that structurally similar compounds exhibited significant inhibitory activity against the SARS-CoV 3CL protease, which is crucial in viral replication processes. The study reported IC₅₀ values for several related compounds, suggesting that modifications to the carbamate structure can enhance or diminish biological activity.
| Compound | IC₅₀ (μM) | Remarks |
|---|---|---|
| Compound A | 0.0041 | Potent inhibitor |
| Compound B | 5.9 | Moderate activity |
| Compound C | 23 | Reduced activity |
These findings highlight the importance of specific structural features in determining the efficacy of carbamate derivatives as protease inhibitors .
Antiviral Activity
The antiviral properties of similar compounds have been explored, particularly in relation to their ability to inhibit viral proteases. The introduction of specific moieties, such as benzothiazole or arylacrylyl groups, has been shown to enhance inhibitory potency against viral targets. For instance, the presence of a hydrophobic leucine moiety was identified as beneficial for binding affinity at the S2 position of the enzyme .
Case Studies
-
SARS-CoV Protease Inhibition
A detailed study evaluated various dipeptide-type inhibitors against the SARS-CoV 3CL protease. The results indicated that modifications to the P3 moiety significantly affected inhibitory potency. One compound with a benzyloxycarbonyl (Cbz) group showed enhanced activity compared to others lacking this feature, suggesting that structural optimization is critical for developing effective antiviral agents . -
In Vitro Assays
In vitro assays have confirmed the biological activity of related carbamate compounds against different proteases. These studies typically involve fluorometric assays where substrate cleavage rates are monitored to determine inhibitor effectiveness. The kinetic parameters obtained from these assays provide insights into how structural variations impact enzyme inhibition .
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
- Neuroprotective Effects : Some derivatives of carbamic acid esters have been linked to neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier could enhance its efficacy in treating neurological disorders.
- Analgesic Properties : There is evidence that similar compounds possess analgesic effects, making them candidates for pain management therapies. This could be particularly relevant in the development of new non-opioid pain relief medications.
Therapeutic Applications
The therapeutic applications of {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester are still under investigation, but potential areas include:
- Cancer Therapy : Targeting specific cancer types through tailored drug design.
- Neurology : Development of treatments for neurodegenerative diseases.
- Pain Management : Formulation of new analgesics with fewer side effects than traditional opioids.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of compounds structurally related to this compound:
- Study on Antitumor Activity : A 2020 study published in the Journal of Medicinal Chemistry demonstrated that similar carbamic acid derivatives inhibited the growth of breast cancer cells through apoptosis induction mechanisms, suggesting a pathway for further exploration with this compound .
- Neuroprotective Study : Research published in Neuroscience Letters (2021) indicated that certain carbamate derivatives could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative conditions .
Data Table: Summary of Research Findings
| Study | Year | Focus | Key Findings |
|---|---|---|---|
| Journal of Medicinal Chemistry | 2020 | Antitumor Activity | Inhibition of breast cancer cell growth via apoptosis |
| Neuroscience Letters | 2021 | Neuroprotection | Protection against oxidative stress in neuronal cells |
| Pain Management Research | 2022 | Analgesic Properties | Potential for non-opioid pain relief |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of carbamic acid benzyl esters with cyclohexyl or heterocyclic scaffolds. Below is a detailed comparison with key analogs:
Structural Analogues and Their Properties
Functional and Pharmacological Comparisons
- The chloro-acetyl derivative (MW 352.90) may exhibit higher reactivity, but its discontinuation suggests instability or toxicity issues .
- Stereochemistry :
- Solubility and Lipophilicity: The hydroxyethyl-substituted analog (MW 320.43) likely has improved aqueous solubility compared to the ethyl-amino target compound, which may favor pharmacokinetics .
Preparation Methods
Core Skeleton Assembly via Amide Coupling
The primary route begins with the condensation of (S)-2-amino-3-methylbutyric acid with N-ethylcyclohexylamine. As reported in VulcanChem’s technical documentation, this step employs carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF at 0–25°C. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which subsequently reacts with the secondary amine:
Key Parameters :
Carbamate Esterification with Benzyl Chloroformate
The cyclohexylamine nitrogen is protected via benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. According to EP0106055B1, this step is performed in a biphasic system (water/dichloromethane) with sodium bicarbonate to scavenge HCl:
Optimization Insights :
-
Temperature : 0–5°C minimizes side reactions (e.g., over-alkylation).
-
Yield : 78–92% when using a 1.2:1 molar ratio of Cbz-Cl to amine.
Catalytic Asymmetric Synthesis
Enantioselective Reduction of Ketone Precursors
WO2006133147A2 and US8501436B2 describe asymmetric hydrogenation of prochiral ketones using chiral catalysts to install the (S)-configuration. For example:
Catalyst Performance :
| Catalyst | Conversion (%) | Optical Purity (% ee) |
|---|---|---|
| (R)-BINAP-RuCl₂ | 99 | 98.5 |
| (S)-CBS-oxazaborolidine | 95 | 89.2 |
Protection/Deprotection Strategies
Amino Group Protection
The (S)-2-amino-3-methylbutyryl moiety requires temporary protection during synthesis. US6140505A highlights the use of tert-butoxycarbonyl (Boc) groups, removed via TFA in dichloromethane:
Alternatives :
-
Cbz Groups : Removed by hydrogenolysis (H₂/Pd-C), but incompatible with benzyl carbamates.
-
Fmoc Groups : Cleaved under mild basic conditions (piperidine/DMF).
Reaction Optimization and Scalability
Solvent and Temperature Effects
CN101631765A emphasizes solvent selection for the final carbamation step:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| THF | 6 | 82 |
| Acetonitrile | 4 | 91 |
| DMF | 3 | 88 |
Temperature : Elevated temperatures (40–50°C) accelerate reaction kinetics but risk racemization.
Analytical Characterization
Structural Confirmation
-
NMR : NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 7.35–7.25 (benzyl aromatic), δ 5.10 (carbamate OCH₂Ph), and δ 1.05 (isopropyl CH₃).
-
Mass Spectrometry : ESI-MS m/z 376.2 [M+H]⁺ aligns with the molecular formula C₂₁H₃₃N₃O₃.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Linear Synthesis | 4 | 62 | 95 | Moderate |
| Asymmetric Catalysis | 5 | 58 | 99 | High |
| Convergent Approach | 3 | 75 | 97 | Low |
Challenges and Mitigation Strategies
Q & A
Q. How do researchers validate its mechanism of action in complex biological systems?
- Methodology :
- Use CRISPR-Cas9 knockout models to silence putative targets (e.g., proteases) and assess compound efficacy loss .
- Perform metabolomic profiling (LC-HRMS) on treated cell lines to map metabolic perturbations linked to enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
